Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C5H4BrNO2S.Na. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Safety and Hazards
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that have been shown to have significant analgesic and anti-inflammatory activities . They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities.
Indoles
, on the other hand, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Indoles, both natural and synthetic, show various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate typically involves the bromination of 4-methylthiazole-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation methods and then dried to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 5-substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of de-brominated thiazole derivatives.
Comparison with Similar Compounds
5-Bromothiazole: A simpler analog with similar reactivity but lacking the carboxylate group.
4-Methylthiazole-2-carboxylic acid: The non-brominated precursor of sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate.
Sodium 5-chloro-4-methyl-1,3-thiazole-2-carboxylate: A chlorine analog with potentially different reactivity and biological activity
Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the carboxylate group increases its solubility in aqueous environments .
Properties
IUPAC Name |
sodium;5-bromo-4-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S.Na/c1-2-3(6)10-4(7-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVPKAEQIOZIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138517-32-3 |
Source
|
Record name | sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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